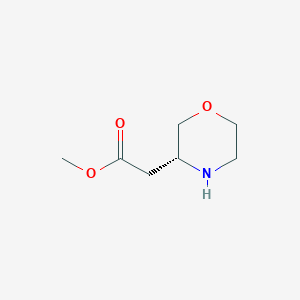

(R)-Methyl 2-(morpholin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “®-Morpholin-3-yl-acetic acid” includes a morpholine ring attached to an acetic acid group . The InChI code for this compound is “InChI=1S/C6H11NO3/c8-6(9)3-5-4-10-2-1-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1” and the InChIKey is "FOXWWHUTFBNJFX-RXMQYKEDSA-N" .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Morpholin-3-yl-acetic acid” include a molecular weight of 145.16 g/mol, a topological polar surface area of 58.6 Ų, and a complexity of 126 . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

(R)-Methyl 2-(morpholin-3-yl)acetate has been a subject of interest in scientific research due to its potential applications in the synthesis of complex molecules. Kumar et al. (2007) synthesized 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, an antimicrobial compound, utilizing (R)-Methyl 2-(morpholin-3-yl)acetate as a crucial intermediate. This process involved key steps such as bromination and cyclization, emphasizing the compound's significance in synthesizing potent antimicrobial agents, including arecoline derivatives (Kumar, Sadashiva, & Rangappa, 2007).

Pandey et al. (2012) highlighted the use of a morpholine derivative, designed as a scaffold, in the synthesis of various heterocyclic building blocks. This work demonstrated the compound's versatility and potential in synthesizing valuable intermediates for various chemical syntheses, further exemplifying its importance in the field of organic chemistry (Pandey, Gaikwad, & Gadre, 2012).

Biological Activities

The morpholine moiety, closely related to (R)-Methyl 2-(morpholin-3-yl)acetate, has been extensively studied for its biological activities. Yeromina et al. (2019) explored the antimicrobial activities of morpholine-containing 2-R-phenyliminothiazole derivatives. They found that these compounds demonstrated significant antibacterial and antifungal effects, indicating the potential of morpholine derivatives in developing new antimicrobial drugs (Yeromina, Upyr, Osolodchenko, Ieromina, Demchenko, & Perekhoda, 2019).

Shi et al. (2012) synthesized and evaluated 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides for their COX-2 inhibition properties. These compounds showed moderate to good selective COX-2 inhibition, further illustrating the therapeutic potential of morpholine derivatives in the field of medicinal chemistry (Shi, Hu, Xu, & Jiang, 2012).

Eigenschaften

IUPAC Name |

methyl 2-[(3R)-morpholin-3-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-11-3-2-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCYHGXECUURID-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H]1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649687 |

Source

|

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(morpholin-3-yl)acetate | |

CAS RN |

1217976-31-2 |

Source

|

| Record name | Methyl [(3R)-morpholin-3-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,5S,6aR)-5-(Benzyloxy)-4-((benzyloxy)methyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B172935.png)

![(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B172937.png)

![(2-Methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)(4-nitrophenyl)methanone](/img/structure/B172938.png)